Lipophilicity Advantage vs 3-Sulfonamide Isomer
2-Methylpentane-1-sulfonamide exhibits a higher predicted octanol-water partition coefficient (LogP) of 1.021 compared to its positional isomer, 2-methylpentane-3-sulfonamide, which has a predicted LogP of 0.801 [1][2]. This difference of 0.22 LogP units indicates that the 1-sulfonamide isomer is more lipophilic, a property that can significantly influence membrane permeability and bioavailability in biological assays.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.021 |
| Comparator Or Baseline | 2-Methylpentane-3-sulfonamide: LogP = 0.801 |
| Quantified Difference | ΔLogP = +0.22 |
| Conditions | In silico prediction; computational chemistry data |
Why This Matters
The higher lipophilicity of the 1-sulfonamide isomer may offer advantages in crossing biological membranes, making it a more suitable candidate for cell-based assays or in vivo studies where improved permeability is desired.
- [1] Chembase.cn. 2-methylpentane-1-sulfonamide Compound Record. LogP: 1.021. Available from: http://www.chembase.cn/substance-562458.html View Source
- [2] Chembase.cn. 2-methylpentane-3-sulfonamide Compound Record. LogP: 0.801. Available from: https://www.chembase.cn/substance-562470.html View Source
